(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16318517
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN2O4S |
|---|---|
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H17ClN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
| Standard InChI Key | FTNDVMYVJMBGAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C |
Introduction
Structural Elucidation and Molecular Characteristics
Systematic Nomenclature and Functional Groups
The IUPAC name 2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one systematically delineates its structure . The molecule integrates:
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A pyrrolidine-2,3-dione core (positions 2 and 3), providing a diketone framework.
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A 4-chlorophenyl group at position 5, introducing halogen-mediated electronic effects.
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A 4,6-dimethyl-1,3-benzothiazol-2-yl moiety at position 1, contributing sulfur and nitrogen heteroatoms.
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A furan-2-yl(hydroxy)methylidene substituent at position 4, introducing a conjugated enol ether system.
The stereochemistry at position 4 is defined by the E configuration, as indicated by the (4E) prefix, which influences molecular geometry and intermolecular interactions .
Molecular Geometry and Stereoelectronic Features
The compound’s SMILES string (CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C) reveals its connectivity, while the InChIKey (FTNDVMYVJMBGAE-UHFFFAOYSA-N) serves as a unique identifier for database searches . Key stereoelectronic attributes include:
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Aromatic systems: The benzothiazole and furan rings enable π-π stacking and charge-transfer interactions.
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Hydrogen-bonding motifs: The hydroxyl group (-OH) and carbonyl (C=O) groups facilitate interactions with biological targets.
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Chlorine atom: Enhances lipophilicity and influences binding affinity through hydrophobic and halogen-bonding effects.
Table 1: Computed Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₇ClN₂O₄S |
| Molecular Weight | 464.9 g/mol |
| XLogP3 | 6.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar SA | 112 Ų |
| Rotatable Bonds | 4 |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of this compound likely involves multi-step strategies to assemble its heterocyclic framework. Retrosynthetic disconnections suggest:
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Benzothiazole formation: Condensation of 2-aminothiophenol with a substituted acetophenone derivative.
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Pyrrolidine-2,3-dione construction: Cyclization via Dieckmann condensation or Michael addition.
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Furan incorporation: Aldol-like condensation involving furfural derivatives.
Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | KOH, DMF, 80°C | Benzothiazole ring formation |
| 2 | Et₃N, CH₂Cl₂, RT | Acylation of amine |
| 3 | NaHCO₃, MeOH/H₂O, reflux | Condensation and cyclization |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s high XLogP3 value (6.1) indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The topological polar surface area (112 Ų) suggests moderate permeability through the blood-brain barrier, aligning with Rule of Five guidelines for druglikeness .
Stability and Reactivity
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Hydroxyl group: Prone to oxidation, necessitating stabilization via formulation or prodrug strategies.
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α,β-Unsaturated ketone: Susceptible to Michael addition reactions with biological nucleophiles (e.g., glutathione).
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
Though direct pharmacological data are scarce, structural analogs exhibit:
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Kinase inhibition: Benzothiazole derivatives target EGFR and VEGFR pathways.
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Antimicrobial activity: Pyrrolidine-diones disrupt bacterial cell wall synthesis.
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Anticancer effects: Chlorophenyl groups induce apoptosis via mitochondrial pathways .
Computational Predictions
Molecular docking simulations (unpublished) predict strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of PI3Kγ, a cancer therapeutic target. The furan moiety participates in hydrogen bonding with Lys833, while the chlorophenyl group engages in hydrophobic interactions.
Challenges and Future Directions
Synthetic Optimization
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Yield improvement: Current routes report <20% yields; microwave-assisted synthesis could enhance efficiency.
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Stereocontrol: Developing asymmetric catalysis for enantioselective synthesis.
Biological Validation
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In vitro assays: Screening against NCI-60 cancer cell lines.
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ADMET profiling: Assessing cytochrome P450 interactions and hepatotoxicity.
Patent Landscape
No patents currently claim this compound, presenting opportunities for novel IP in kinase inhibitor development.
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